N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N'-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE
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Overview
Description
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is a complex organic compound characterized by its unique molecular structure, which includes a methoxythiolan ring and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the methoxythiolan ring and the methylsulfanyl phenyl group. These intermediates are then coupled through a series of reactions, including amide bond formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxythiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as converting sulfoxides back to sulfides.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxythiolan ring can yield sulfoxides or sulfones, while substitution reactions on the phenyl group can introduce various functional groups.
Scientific Research Applications
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiolan and phenyl derivatives with different substituents. Examples are:
- N-(2-methoxyethyl)-N’-{[(3R)-3-methoxythiolan-3-yl]methyl}ethanediamide
- N-[(6-CHLOROPYRIDIN-3-YL)METHYL]-N-METHYLAMINE
Uniqueness
N-[(3-METHOXYTHIOLAN-3-YL)METHYL]-N’-[2-(METHYLSULFANYL)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S2/c1-20-15(7-8-22-10-15)9-16-13(18)14(19)17-11-5-3-4-6-12(11)21-2/h3-6H,7-10H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKIDUANXZVSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC=CC=C2SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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